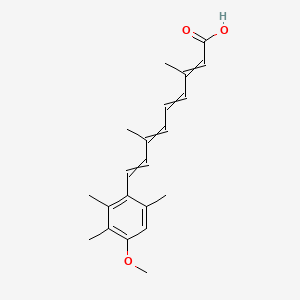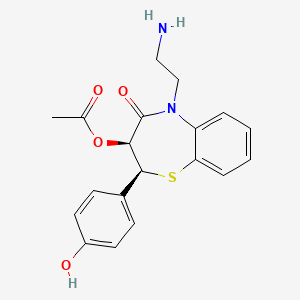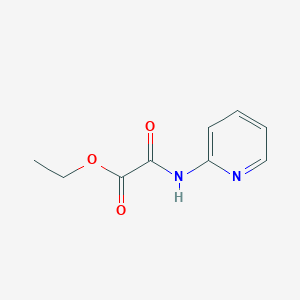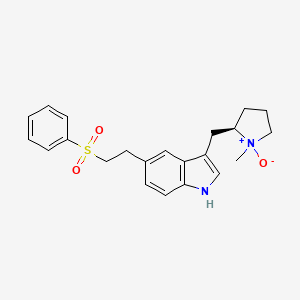
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid” is also known as Motretinide . It is a retinoid, which is a class of chemical compounds that are vitamers of vitamin A or are chemically related to it .
Synthesis Analysis
The synthesis of Motretinide involves several steps . The process starts with the introduction of 5-(4-methoxy-2,3,6-trimethyl-phenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide into dimethylformamide. This mixture is then treated with sodium hydride and 3-formylcrotonic acid butyl ester. The resulting product is 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester. This ester is then hydrolyzed to produce the final product .Molecular Structure Analysis
The molecular formula of Motretinide is C23H31NO2 . The structure includes a methoxy group attached to a phenyl ring, which is further attached to a nonatetraenoic acid moiety .Chemical Reactions Analysis
The synthesis of Motretinide involves several chemical reactions, including a Wittig reaction and an ester hydrolysis . The Wittig reaction is used to form the carbon-carbon double bond, and the ester hydrolysis is used to convert the butyl ester to the carboxylic acid .Physical And Chemical Properties Analysis
Motretinide has a molecular weight of 353.5 . It has a melting point of 179-180°C . More detailed physical and chemical properties might require further experimental analysis.Applications De Recherche Scientifique
It has been used in the quantitative analysis of plasma levels, particularly in the study of its analogues with antipsoriatic activity (Palmskog, 1980).
The compound showed prophylactic effects on the development of skin papillomas and carcinomas in mice, indicating its potential use in cancer prevention (Bollag, 1975).
It demonstrated inhibitory effects on the growth of a transplantable rat chondrosarcoma, suggesting its utility in tumor growth inhibition (Trown, Buck, & Hansen, 1976).
The compound's photoisomerization and its various cis isomers were studied, which is crucial for understanding its chemical behavior and potential applications (Englert, Weber, & Klaus, 1978).
Its fluorinated analogues were synthesized and evaluated for biological activity, specifically for their antipapilloma effects in mice (Chan, Specian, & Pawson, 1982).
It was explored for the treatment of severe forms of psoriasis, highlighting its therapeutic potential in dermatology (Gatti, Cardama, Gabrielli, & Cabrera, 1981).
The compound's therapeutic influence on chemically induced epithelial tumors was investigated, particularly its effects on tumor regression without inhibiting the growth of transplantable tumors (Bollag, 1975).
Its analogues were synthesized with modifications in the beta-cyclogeranylidene ring region, aiming at potential cancer treatment and prevention (Dawson, Hobbs, Chan, & Chao, 1981).
The compound's mode of action on chemically induced epithelial tumors was studied using autoradiographic and histopathologic methods, providing insights into its mechanisms of action (Frigg & Torhorst, 1977).
Its inhibitory effect on urinary bladder carcinogenesis in rats was examined, demonstrating its potential in cancer prevention (Murasaki, Miyata, Babaya, Arai, Fukushima, & Ito, 1980).
Mécanisme D'action
Target of Action
The primary target of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is believed to be the retinoic acid receptors . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
The compound interacts with its targets by binding to the retinoic acid receptors . This interaction is thought to interfere with the terminal differentiation of keratinocytes . Additionally, it is believed to enhance the binding of cyclic adenosine monophosphate (cAMP) to the regulatory RI subunit of cAMP-dependent protein kinases .
Biochemical Pathways
It is known that retinoic acid receptors, when activated, can regulate gene expression and influence numerous cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is known that the compound is a major metabolite of etretinate , suggesting that it may share similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on cell growth and differentiation. By interacting with retinoic acid receptors, it can influence the growth cycle of skin cells . This can lead to a reduction in the thickening of the skin, plaque formation, and scaling seen in conditions like psoriasis .
Propriétés
IUPAC Name |
9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860677 |
Source


|
| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54757-46-9 |
Source


|
| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54757-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What are the structural characteristics of Acitretin and how do they influence its existence in different forms?
A1: Acitretin is a synthetic retinoid, meaning it shares structural similarities with Vitamin A. Structurally, it possesses a polyene chain with a conjugated system of double bonds and a terminal carboxylic acid group. These features contribute to its ability to exist in different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.
Q2: What is the impact of Acitretin on human retinal pigment epithelial cells?
A2: Research indicates that Acitretin, along with all-trans-retinoic acid (tretinoin), can significantly influence the production of proteins involved in extracellular matrix remodeling by human retinal pigment epithelial cells. [] Specifically, both retinoids were found to increase the production of urokinase-type plasminogen activator, an enzyme that converts plasminogen to its active form, plasmin, which plays a crucial role in the breakdown of extracellular matrix components. [] This effect was observed within 24 hours of treatment and continued to increase over 72 hours. [] Notably, the retinoids did not appear to affect the production of tissue-type plasminogen activator or plasminogen activator inhibitor activity, suggesting a specific effect on the urokinase-type plasminogen activator pathway. []
Q3: Does Acitretin administration affect light sensitivity in humans?
A3: A study involving psoriasis patients treated with 75-100mg of Acitretin daily for three weeks found no evidence of increased light sensitivity. [] In fact, some patients even experienced a decrease in light sensitivity. [] This suggests that combining Acitretin treatment with phototherapy does not pose a contraindication due to potential photosensitivity risks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)

